

IC-87114: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms

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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

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For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their biological effects and potential therapeutic applications. This guide provides a detailed comparison of the cross-reactivity of **IC-87114**, a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, against various PI3K isoforms. The data presented herein is supported by detailed experimental methodologies to aid in the replication and validation of these findings.

Isoform Selectivity Profile of IC-87114

IC-87114 is recognized as a potent and selective inhibitor of the p110 δ isoform of PI3K.^[1] Its inhibitory activity against other Class I PI3K isoforms (p110 α , p110 β , and p110 γ) is significantly lower, highlighting its specificity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **IC-87114** against the different PI3K isoforms, providing a quantitative measure of its selectivity.

PI3K Isoform	IC ₅₀ (μ M)	Selectivity vs. PI3K δ
PI3K α (p110 α)	>100	>200-fold
PI3K β (p110 β)	75	150-fold
PI3K γ (p110 γ)	29	58-fold
PI3K δ (p110 δ)	0.5	-

Data compiled from cell-free assays.[1]

Experimental Protocols

The determination of the IC₅₀ values for **IC-87114** against the various PI3K isoforms is typically performed using an in vitro kinase assay. The following is a detailed methodology based on commonly employed protocols.

PI3K Enzyme Activity Assay (Cell-Free)

This assay quantifies the enzymatic activity of a specific PI3K isoform by measuring the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP₂), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP₃). The inhibitory effect of a compound is determined by its ability to reduce this enzymatic activity.

Materials:

- Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
- Phosphatidylinositol-4,5-bisphosphate (PIP₂) liposomes
- [γ-³²P]ATP or unlabeled ATP and a suitable detection method (e.g., ADP-Glo™ Kinase Assay)
- **IC-87114**
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
- Kinase reaction quench solution (e.g., 1 M K₂PO₄, 30 mM EDTA, pH 8.0)
- Filter plates (e.g., polyvinylidene difluoride)

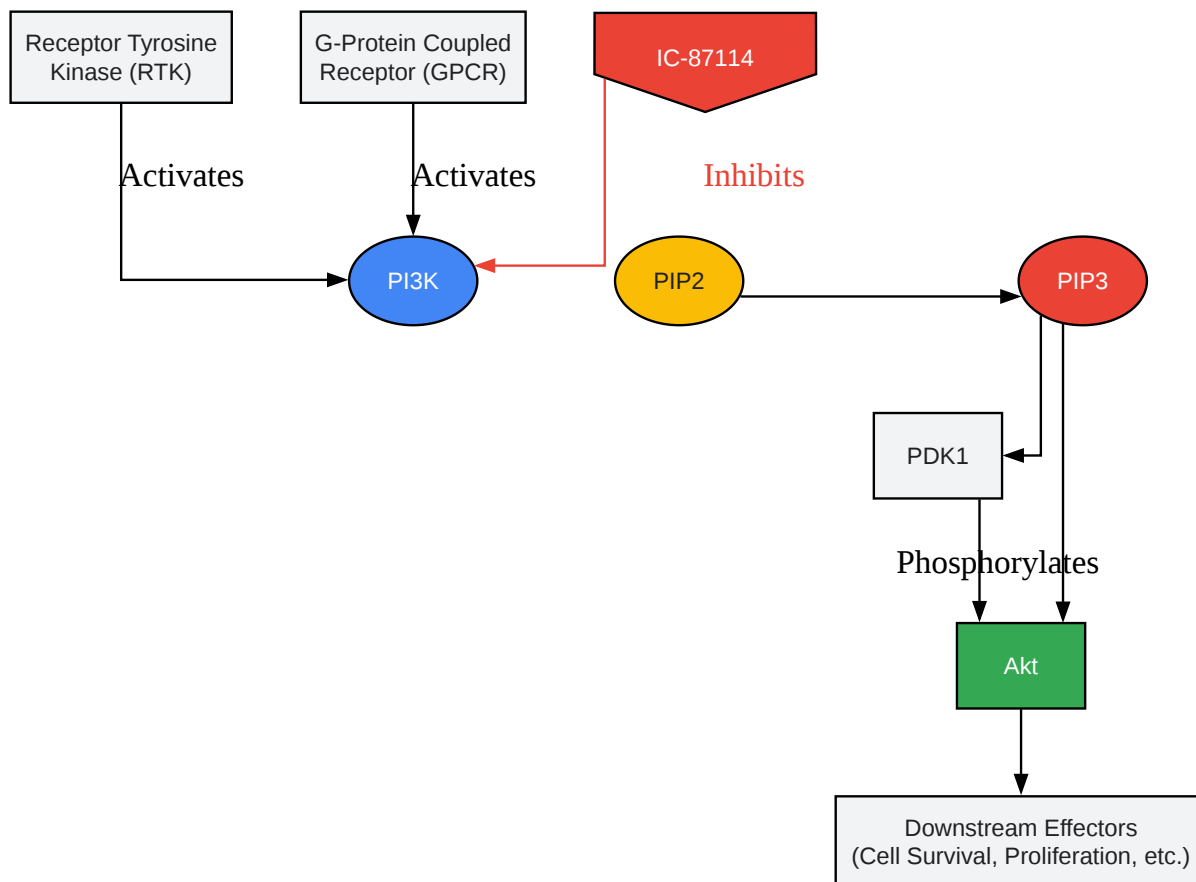
Procedure:

- Liposome Preparation: Bovine PIP₂ and phosphatidylserine are combined, dried, and resuspended in buffer. The suspension is then sonicated and subjected to freeze-thaw cycles to form liposomes.[2]

- Compound Preparation: **IC-87114** is serially diluted in DMSO to create a range of concentrations.
- Kinase Reaction:
 - The reaction is initiated by adding the PI3K enzyme to a reaction mixture containing the assay buffer, PIP2 liposomes, and the desired concentration of **IC-87114** or DMSO as a vehicle control.
 - ATP (containing a radioactive tracer if applicable) is added to start the reaction.
 - The reaction is incubated for a specific time (e.g., 10-30 minutes) at room temperature.
- Quenching and Detection:
 - The reaction is stopped by adding the quench solution.[\[2\]](#)
 - The reaction mixture is then transferred to a filter plate where the radiolabeled PIP3 product is captured.
 - The plate is washed to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - The amount of radioactivity on the filter is quantified using a scintillation counter.
- Data Analysis:
 - The percentage of inhibition is calculated for each concentration of **IC-87114** relative to the vehicle control.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

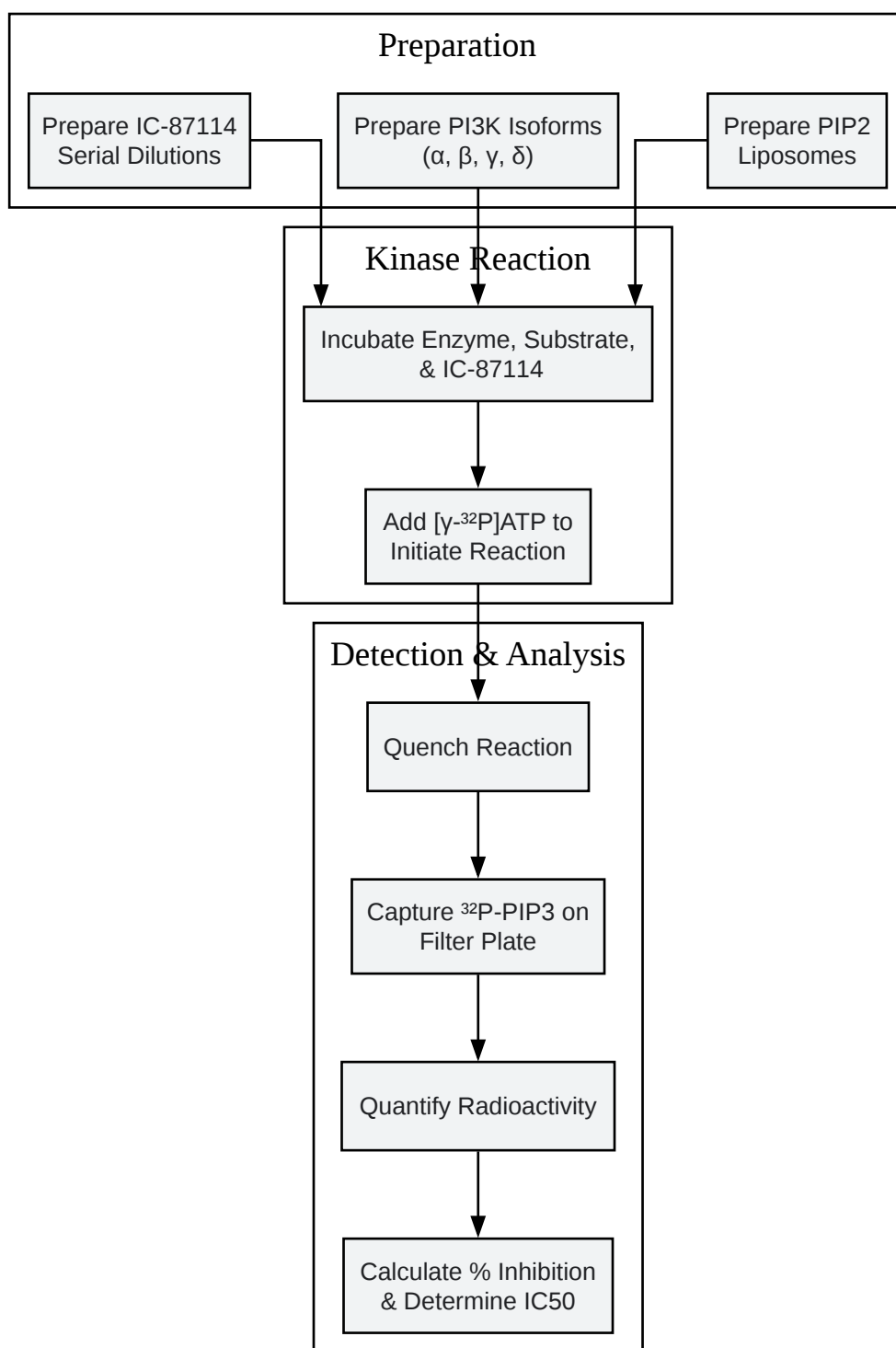
Visualizing PI3K Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.



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Caption: PI3K Signaling Pathway and the inhibitory action of **IC-87114**.



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Caption: Workflow for determining the IC₅₀ of **IC-87114**.

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